1-(4-chlorobenzyl)-2-[(4-methylphenoxy)methyl]-1H-benzimidazole
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Overview
Description
1-[(4-CHLOROPHENYL)METHYL]-2-[(4-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE is a synthetic organic compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of a chlorophenyl group and a methylphenoxy group attached to the benzodiazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-CHLOROPHENYL)METHYL]-2-[(4-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Methylphenoxy Group: The methylphenoxy group can be attached through a nucleophilic substitution reaction using 4-methylphenol and a suitable leaving group such as a halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(4-CHLOROPHENYL)METHYL]-2-[(4-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazoles with various functional groups.
Scientific Research Applications
1-[(4-CHLOROPHENYL)METHYL]-2-[(4-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-[(4-CHLOROPHENYL)METHYL]-2-[(4-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-BROMOPHENYL)METHYL]-2-[(4-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE
- 1-[(4-FLUOROPHENYL)METHYL]-2-[(4-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE
- 1-[(4-METHOXYPHENYL)METHYL]-2-[(4-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE
Uniqueness
1-[(4-CHLOROPHENYL)METHYL]-2-[(4-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H19ClN2O |
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Molecular Weight |
362.8 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-[(4-methylphenoxy)methyl]benzimidazole |
InChI |
InChI=1S/C22H19ClN2O/c1-16-6-12-19(13-7-16)26-15-22-24-20-4-2-3-5-21(20)25(22)14-17-8-10-18(23)11-9-17/h2-13H,14-15H2,1H3 |
InChI Key |
XMLIZGZPNPFDIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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